molecular formula C24H30NaO5 B15134063 CID 156588843

CID 156588843

Cat. No.: B15134063
M. Wt: 421.5 g/mol
InChI Key: LJCCZMFYFWMMDN-UEIGIMKUSA-N
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Description

Based on structural analogs and contextual clues, it is hypothesized to belong to the oscillatoxin family of marine-derived cyclic peptides, which are known for their cytotoxic and bioactive properties . Oscillatoxins are characterized by complex macrocyclic structures with modified amino acid residues and halogenated substituents (e.g., bromine or chlorine atoms), which contribute to their stability and biological activity. While CID 156588843’s exact structure remains unspecified in the evidence, its proximity in CID numbering to oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) suggests it may share structural motifs, such as a fused polyketide-peptide backbone or methyl/ethyl ester modifications .

Properties

Molecular Formula

C24H30NaO5

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/b13-12+;

InChI Key

LJCCZMFYFWMMDN-UEIGIMKUSA-N

Isomeric SMILES

CC#CCC(C)C(/C=C/C1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na]

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 156588843, like many organic compounds, can undergo various types of chemical reactions. These reactions may include:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It may undergo reduction reactions in the presence of reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: It may undergo addition reactions, particularly if it contains double or triple bonds. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

    Chemistry: It may be used as a reagent or intermediate in organic synthesis.

    Biology: The compound could be studied for its biological activity and potential therapeutic effects.

    Medicine: It may have applications in drug development and pharmaceutical research.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 156588843 would depend on its specific chemical structure and the biological targets it interacts with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would vary based on the biological context and the specific effects of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key features of CID 156588843 and its closest analogs, based on available

Compound CID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity
Oscillatoxin D 101283546 C₃₈H₅₈N₆O₁₂ 790.90 Macrocyclic core, brominated tyrosine Cytotoxic to cancer cells
30-Methyl-Oscillatoxin D 185389 C₃₉H₆₀N₆O₁₂ 804.92 Methylation at C-30 position Enhanced membrane permeability
This compound 156588843 Not specified Not specified Presumed cyclic peptide with halogenation Theoretical cytotoxicity (analog-based)
Oscillatoxin E 156582093 C₃₇H₅₆N₆O₁₁ 774.88 Dehydroalanine residue, reduced bromination Antifungal activity
Oscillatoxin F 156582092 C₃₆H₅₄N₆O₁₀ 758.86 Truncated side chain, esterification Moderate protease inhibition
Key Observations

Structural Divergence :

  • This compound likely differs from oscillatoxins D and E by substituent patterns (e.g., halogenation sites or ester groups). For example, oscillatoxin D’s brominated tyrosine residue is critical for its cytotoxicity, while oscillatoxin E’s dehydroalanine may enhance antifungal properties .
  • Methylation (as in CID 185389) often improves metabolic stability and bioavailability, suggesting this compound could exhibit similar optimizations if methylated.

Bioactivity Trends :

  • Halogenation (e.g., bromine in oscillatoxin D) correlates with increased cytotoxicity, while esterification (e.g., oscillatoxin F) may reduce potency but improve solubility .
  • The absence of specific data for this compound necessitates extrapolation from analogs. For instance, if it lacks bromine, its bioactivity may align more with oscillatoxin F’s protease inhibition than oscillatoxin D’s cytotoxicity.

Synthetic Accessibility: Oscillatoxins are typically challenging to synthesize due to their macrocyclic architecture. However, modular strategies—such as solid-phase peptide synthesis coupled with late-stage halogenation—are employed for analogs . This compound may require similar methodologies if it contains non-canonical amino acids.

Research Findings and Limitations

  • Gaps in Data : Direct experimental data for this compound—such as mass spectrometry, NMR, or bioassay results—are absent in the provided evidence. Its classification relies on PubChem’s CID numbering proximity and structural homology to oscillatoxins.
  • Theoretical Insights : Computational studies (e.g., molecular docking or QSAR modeling) could predict its interactions with biological targets, such as ion channels or proteases, based on oscillatoxin mechanisms .
  • Comparative Challenges: Without explicit data, comparisons remain speculative. For example, oscillatoxin D’s EC₅₀ of 0.8 μM against HeLa cells cannot be directly extrapolated to this compound.

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